molecular formula C18H32O2.Na<br>C18H32NaO2 B163249 Linoleic acid sodium salt CAS No. 822-17-3

Linoleic acid sodium salt

Cat. No.: B163249
CAS No.: 822-17-3
M. Wt: 303.4 g/mol
InChI Key: XDGBPYHYBRCREM-NBTZWHCOSA-N
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Description

Sodium linolate, also known as sodium linoleate, is a sodium salt of linoleic acid, a polyunsaturated omega-6 fatty acid. It is commonly found in plant oils such as safflower oil and is known for its excellent thermal stability and biodegradability. Sodium linolate is widely used in various industrial applications, including as a surfactant, emulsifier, and chemical nucleating agent.

Scientific Research Applications

Sodium linolate has a wide range of scientific research applications, including:

Safety and Hazards

Sodium linoleate should be handled with care to avoid contact with skin, eyes, or clothing . It is recommended to use personal protective equipment and ensure adequate ventilation when handling Sodium linoleate . Ingestion and inhalation should be avoided .

Biochemical Analysis

Biochemical Properties

Sodium linoleate interacts with various enzymes and proteins. For instance, Arachidonate 15 Lipoxygenase (15-LO) metabolizes linoleic acid, forming 9- and 13-hydroxyoctadecadienoic acid (HODE) . These interactions are crucial for the regulation of various biochemical reactions.

Cellular Effects

Sodium linoleate has been shown to influence cell function. For example, it has been used as a chemical nucleating agent to improve the crystallization behavior of materials during melting extrusion processing . This suggests that sodium linoleate can influence cellular processes and pathways.

Molecular Mechanism

The molecular mechanism of sodium linoleate involves its interaction with biomolecules and its impact on gene expression. For instance, it can promote the crystallization behavior of materials through an S N 2 reaction . This indicates that sodium linoleate can exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium linoleate can change over time. For example, it has been observed that the autoxidation of sodium linoleate in protein solutions occurs with a considerable change in oxygen uptake over time .

Metabolic Pathways

Sodium linoleate is involved in linoleic acid metabolism, a critical metabolic pathway . It interacts with enzymes such as 15-LO and can influence metabolic flux or metabolite levels .

Transport and Distribution

It has been suggested that sodium linoleate can be used as a nucleating agent to improve the properties of certain composites .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium linolate can be synthesized by neutralizing linoleic acid with sodium hydroxide. The reaction typically involves dissolving linoleic acid in a suitable solvent, such as ethanol, and then adding an aqueous solution of sodium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of sodium linolate and water.

Industrial Production Methods: In industrial settings, sodium linolate is produced by a similar neutralization process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through filtration and drying processes to obtain a high-quality sodium linolate suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Sodium linolate undergoes several types of chemical reactions, including:

    Oxidation: Sodium linolate can be oxidized to form hydroperoxides and other oxidation products.

    Reduction: It can be reduced to form saturated fatty acid salts.

    Substitution: Sodium linolate can participate in substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.

    Reduction: Reducing agents such as hydrogen gas or metal hydrides are used under controlled conditions.

    Substitution: Various metal salts can be used to replace the sodium ion in sodium linolate.

Major Products Formed:

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Reduction: Saturated fatty acid salts.

    Substitution: Metal linolates, depending on the substituting cation.

Comparison with Similar Compounds

    Sodium Oleate: Another sodium salt of a fatty acid, but derived from oleic acid, an omega-9 fatty acid.

    Sodium Stearate: A sodium salt of stearic acid, a saturated fatty acid.

Comparison:

    Thermal Stability: Sodium linolate has better thermal stability compared to sodium oleate and sodium stearate.

    Biodegradability: All three compounds are biodegradable, but sodium linolate is derived from a polyunsaturated fatty acid, making it more susceptible to oxidation.

    Applications: Sodium linolate is preferred as a nucleating agent, while sodium oleate and sodium stearate are commonly used as surfactants and emulsifiers in different formulations.

Properties

CAS No.

822-17-3

Molecular Formula

C18H32O2.Na
C18H32NaO2

Molecular Weight

303.4 g/mol

IUPAC Name

sodium;(9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C18H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/b7-6-,10-9-;

InChI Key

XDGBPYHYBRCREM-NBTZWHCOSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.[Na]

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Na+]

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O.[Na]

822-17-3

Pictograms

Irritant

Synonyms

Telfairic Acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does sodium linoleate exert its antitumor activity?

A1: Research suggests that sodium linoleate displays cytotoxicity against tumor cells. In a study using Ehrlich ascites tumor (EAT) cells, sodium linoleate demonstrated significant antitumor activity in vitro and in vivo, increasing the median survival time of treated mice and preventing tumor growth in a significant percentage of the treated group []. While the precise mechanism remains to be fully elucidated, the findings suggest a potential role for sodium linoleate in cancer therapy.

Q2: Does sodium linoleate influence hormonal responses in kidney cells?

A2: Studies on LLC-PK1L cells, a kidney-derived cell line, have shown that growing these cells in a defined medium supplemented with sodium linoleate, along with other nutrients and hormones, leads to a significant increase in the number of vasopressin receptors []. This suggests a potential role of sodium linoleate in regulating hormonal responsiveness in kidney cells.

Q3: Can sodium linoleate impact brain tissue?

A3: Research indicates that sodium linoleate, along with other polyunsaturated fatty acids, can induce edema in rat brain cortex slices []. This effect was specific to polyunsaturated fatty acids, as saturated fatty acids did not elicit the same response. This highlights a potential role of sodium linoleate in influencing brain tissue physiology.

Q4: What is the molecular formula and weight of sodium linoleate?

A4: The molecular formula of sodium linoleate is C18H31NaO2, and its molecular weight is 302.41 g/mol.

Q5: Is there spectroscopic data available for sodium linoleate?

A5: While specific spectroscopic data for sodium linoleate was not provided in the provided research abstracts, techniques such as infrared spectroscopy (FTIR) have been employed to study the surface interactions of sodium linoleate with minerals like calcite []. Additionally, UV-Vis spectroscopy has been used to investigate the stability of linoleic acid-protected gold nanoparticles synthesized using sodium linoleate [].

Q6: How does the presence of Tween 20 affect the oxidative stability of sodium linoleate?

A7: Studies revealed that the oxidative stability of sodium linoleate was slightly reduced in the presence of Tween 20 []. This suggests that the presence of Tween 20 may influence the oxidation process of sodium linoleate in aqueous solutions.

Q7: Can sodium linoleate act as a nucleating agent in composite materials?

A8: Research has explored the use of sodium linoleate as a nucleating agent to enhance the properties of polybutylene adipate terephthalate (PBAT)/CaCO3 composites []. This highlights the potential for sodium linoleate to modify the characteristics of polymer composites.

Q8: Have computational methods been applied to study sodium linoleate?

A9: While specific details on computational studies were not provided in the abstracts, molecular docking simulations were employed to investigate the binding interactions of benzothiazole-based thiazolidinones, which exhibited anti-inflammatory activity through lipoxygenase inhibition, with the enzyme's active site []. Similar computational approaches could be applied to study sodium linoleate.

Q9: How does the degree of unsaturation in fatty acids affect their interaction with pneumococci?

A10: Research on the bactericidal activity of unsaturated fatty acid soaps indicated that the intensity of their action on pneumococci is directly proportional to the degree of unsaturation []. Sodium linoleate and linolenate, possessing two and three double bonds respectively, exhibited more potent bactericidal activity compared to sodium oleate, which has one double bond.

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